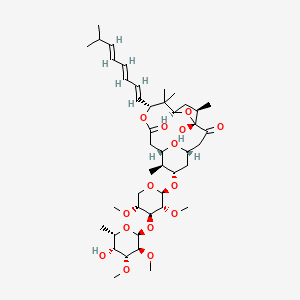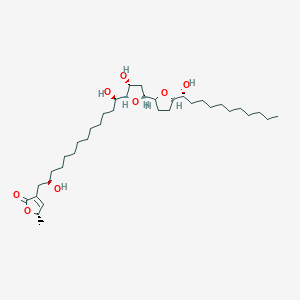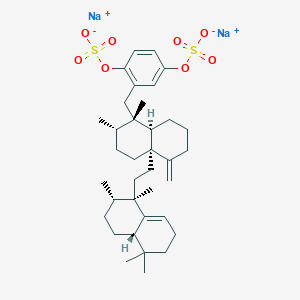
Polycavernoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polycavernoside A is a natural product found in Hydropuntia edulis and Gracilaria edulis with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis Polycavernoside A, recognized for its complex macrolide structure and bioactivity, has been the subject of various synthetic and analytical studies. The compound was first extracted from the red alga Polycavernosa tsudai and has since intrigued scientists due to its unique molecular structure and potent biological activity. Researchers have undertaken total syntheses of (-)-polycavernoside A through approaches like the Suzuki-Miyaura coupling, highlighting the catalytic asymmetric syntheses of key fragments (Kasai et al., 2012). This work not only unravels the molecule's structure but also opens pathways for studying its bioactivity in a controlled manner. Moreover, the identification and isolation of new analogs such as polycavernoside D from marine cyanobacteria suggest a broader environmental occurrence and significance of these toxins (Navarro et al., 2015).
Bioactivity and Mode of Action The intriguing bioactivity of polycavernoside A has led researchers to investigate its effects on biological systems. One study examined the effects of a synthetic analog of polycavernoside A on human neuroblastoma cells, revealing that the compound induced membrane depolarization and an increase in cytosolic calcium levels. This study provided insights into the toxin's mode of action, suggesting it triggers an initial extracellular calcium entry not associated with L-type voltage-gated calcium channels or muscarinic receptors activation (Cagide et al., 2007). Such findings are crucial for understanding the potential therapeutic applications or toxicological impacts of polycavernoside A.
Propiedades
Nombre del producto |
Polycavernoside A |
|---|---|
Fórmula molecular |
C43H68O15 |
Peso molecular |
825 g/mol |
Nombre IUPAC |
(1S,4R,5R,7R,9R,13S,14S,15S)-4-hydroxy-15-[(2S,3R,4S,5R)-4-[(2S,3S,4R,5R,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-3,5-dimethoxyoxan-2-yl]oxy-5,8,8,14-tetramethyl-9-[(1E,3E,5E)-7-methylocta-1,3,5-trienyl]-10,17,18-trioxatricyclo[11.3.1.14,7]octadecane-3,11-dione |
InChI |
InChI=1S/C43H68O15/c1-23(2)16-14-12-13-15-17-32-42(6,7)33-18-24(3)43(47,58-33)31(44)20-27-19-28(25(4)29(54-27)21-34(45)56-32)55-40-38(50-10)36(30(48-8)22-52-40)57-41-39(51-11)37(49-9)35(46)26(5)53-41/h12-17,23-30,32-33,35-41,46-47H,18-22H2,1-11H3/b13-12+,16-14+,17-15+/t24-,25-,26+,27+,28+,29+,30-,32-,33-,35-,36+,37-,38-,39+,40+,41+,43-/m1/s1 |
Clave InChI |
PROVIGGULHVYCI-ADEFIFETSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]2C([C@H](OC(=O)C[C@H]3[C@@H]([C@H](C[C@H](O3)CC(=O)[C@@]1(O2)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)OC)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)OC)OC)OC)C)/C=C/C=C/C=C/C(C)C)(C)C |
SMILES canónico |
CC1CC2C(C(OC(=O)CC3C(C(CC(O3)CC(=O)C1(O2)O)OC4C(C(C(CO4)OC)OC5C(C(C(C(O5)C)O)OC)OC)OC)C)C=CC=CC=CC(C)C)(C)C |
Sinónimos |
polycavernoside A polycavernoside-A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1S,2R,9S,12R,13R,15S)-15-[(E)-hex-4-enoyl]-12-[(E)-oct-6-enyl]-4,6,18-trioxo-5,16,17-trioxapentacyclo[7.7.2.01,10.02,13.03,7]octadeca-3(7),10-dien-9-yl]acetic acid](/img/structure/B1250567.png)
![4-Chlorobenzo[f]isoquinoline](/img/structure/B1250568.png)


![(2S,4R)-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-4-hydroxy-1-[1-[4-(2H-tetrazol-5-yl)butyl]indole-3-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1250572.png)
![(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B1250574.png)







